RG7112 - 939981-39-2

RG7112

Catalog Number: EVT-287629
CAS Number: 939981-39-2
Molecular Formula: C38H48Cl2N4O4S
Molecular Weight: 727.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RG7112 is a small-molecule inhibitor of the interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2). [, , , , , , , , , , , , , , ] It is a member of the Nutlin family of MDM2 antagonists. [, , , , , ] RG7112 exhibits improved potency and pharmacological properties compared to earlier Nutlin compounds. [, , , ] It is orally bioavailable. [, , ] In preclinical studies, RG7112 demonstrated antitumor activity against various solid tumors and leukemia cells expressing wild-type p53. [, ]

Nutlin-3

  • Compound Description: Nutlin-3 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. It disrupts the binding of MDM2 to p53, preventing p53 degradation and leading to p53 accumulation and activation. [, , , ] Nutlin-3 has been used as a tool compound to validate the therapeutic potential of MDM2 antagonists.

Nutlin-3a

  • Compound Description: Nutlin-3a is a structurally similar analog of Nutlin-3, exhibiting similar MDM2 inhibitory activity. []

RG7388

  • Compound Description: RG7388 is a highly optimized, orally bioavailable, and selective MDM2 antagonist belonging to the pyrrolidine-based nutlin family. [, ] It shows improved potency, selectivity, and pharmacological properties compared to RG7112, leading to superior preclinical efficacy at lower doses and exposures. []
  • Relevance: RG7388 and RG7112 are both MDM2 antagonists and part of the nutlin family, but RG7388 represents a chemically distinct branch within the family. [] RG7388 demonstrates a more favorable pharmacological profile and enhanced potency compared to RG7112.

TDP 665759

  • Compound Description: TDP 665759 is a benzodiazepine-derived MDM2 inhibitor. []

MI-219

  • Compound Description: MI-219 is a spiro-oxindole class MDM2 inhibitor. []
Source and Classification

RG7112 belongs to a class of compounds known as MDM2 antagonists, specifically optimized derivatives of the nutlin family. It is currently undergoing clinical evaluation for its potential therapeutic applications in various cancers characterized by MDM2 overexpression, which often leads to impaired p53 function. The compound has shown promise in preclinical studies, demonstrating significant antitumor activity in xenograft models.

Synthesis Analysis

Methods and Technical Details

The synthesis of RG7112 involves a two-step process:

  1. Formation of the Imidazoline Core: The initial step includes the reaction of a diamine with benzoic acid derivatives, leading to the formation of an imidazoline ring. This method has been reported to yield up to 95% efficiency under optimal conditions .
  2. Modification of Substituents: Subsequent modifications involve selective alterations at various positions on the imidazoline core to enhance binding affinity and metabolic stability. For example, substituents such as 4,5-dimethyl groups provide structural rigidity and prevent metabolic conversion to inactive forms .
Molecular Structure Analysis

Structure and Data

RG7112 has a complex molecular structure characterized by an imidazoline core with specific substituents that enhance its binding affinity for MDM2. The compound's structural features include:

The molecular formula for RG7112 is C18_{18}H18_{18}Cl2_{2}N4_{4}O, with a molecular weight of approximately 374.26 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of RG7112 involves several key chemical reactions:

  • Aldehyde Reaction with Ammonia: The formation of the imidazoline core begins with aldehydes reacting with ammonia under specific conditions, allowing for high yields .
  • Cyclization: Following the formation of diamides, cyclization reactions are employed to close the imidazoline ring.
  • Substituent Modifications: Various substituents are introduced through electrophilic aromatic substitution or other organic reactions to enhance pharmacological properties .

These reactions are carefully controlled to optimize yield and purity.

Mechanism of Action

Process and Data

RG7112 functions primarily by binding to the p53-binding pocket on MDM2, thereby preventing MDM2 from inhibiting p53. This results in:

  • Stabilization of p53 Protein: By blocking MDM2's action, RG7112 allows for increased levels of active p53 within cancer cells.
  • Activation of p53 Pathway: The accumulation of p53 leads to transcriptional activation of target genes involved in cell cycle arrest (e.g., p21) and apoptosis, ultimately inhibiting tumor growth .

In preclinical studies, RG7112 has demonstrated potent antitumor activity across various cancer cell lines expressing wild-type p53.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RG7112 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in DMSO (>10 mM), facilitating its use in various biological assays.
  • Stability: The compound displays improved metabolic stability compared to earlier nutlin derivatives due to modifications that prevent oxidation .
  • Oral Bioavailability: RG7112 has shown good oral bioavailability in animal models, making it suitable for clinical applications.

The compound's pharmacokinetic profile indicates effective absorption and distribution within biological systems.

Applications

Scientific Uses

RG7112 is primarily investigated for its potential applications in cancer therapy. Specific areas include:

  • Tumor Treatment: Preclinical studies have demonstrated RG7112's ability to inhibit tumor growth and induce apoptosis in cancer cells expressing wild-type p53.
  • Clinical Trials: Ongoing clinical trials are evaluating its efficacy in various malignancies characterized by MDM2 overexpression .
  • Research Tool: As an MDM2 inhibitor, RG7112 serves as a valuable tool for studying p53 signaling pathways and their implications in cancer biology.
Introduction to MDM2-p53 Regulatory Axis & Therapeutic Targeting

Role of p53 Tumor Suppressor in Oncogenesis

The p53 transcription factor, encoded by the TP53 gene, serves as a critical cellular guardian against malignant transformation. Under physiological conditions, p53 remains at low levels but becomes rapidly activated in response to cellular stressors, including DNA damage, oncogene activation, and hypoxia. Once activated, p53 coordinates the expression of downstream target genes that regulate cell cycle arrest (e.g., p21), DNA repair, senescence, and apoptosis (e.g., PUMA, BAX). This multifaceted response prevents the proliferation of genetically compromised cells, positioning p53 as one of the most potent tumor suppressors in human biology. Dysregulation of the p53 pathway occurs in virtually all human cancers, primarily through TP53 gene mutations (observed in approximately 50% of malignancies) or functional inactivation mechanisms in tumors retaining wild-type p53 [9].

MDM2 as a Negative Regulator of p53: Ubiquitination & Transcriptional Inhibition

MDM2 (mouse double minute 2 homolog) functions as the primary negative regulator of p53 through multiple interconnected mechanisms. Structurally, MDM2 contains several functional domains: an N-terminal p53-binding domain, a central acidic domain, a zinc finger region, and a C-terminal RING domain responsible for its E3 ubiquitin ligase activity. The p53-MDM2 negative feedback loop represents a master regulatory circuit in cellular homeostasis. When p53 becomes activated, it transcriptionally upregulates MDM2 expression. The MDM2 protein then binds directly to the transactivation domain of p53 via its N-terminal pocket, effectively blocking p53's transcriptional activity. Furthermore, MDM2 facilitates the ubiquitination of p53, targeting it for proteasomal degradation. This RING domain-dependent E3 ligase activity is significantly enhanced when MDM2 forms heterodimers with its homolog MDMX (MDM4). The overexpression of MDM2—frequently observed in leukemias, sarcomas, and other malignancies—results in excessive p53 suppression, allowing cancer cells to evade apoptosis and cell cycle checkpoints [2] [9].

Rationale for MDM2 Inhibition in p53-Wild-Type Cancers

Therapeutic targeting of the MDM2-p53 interaction presents a compelling precision oncology strategy for tumors retaining wild-type TP53 but exhibiting dysregulated MDM2 activity. In these cancers, blocking MDM2-mediated suppression can reactivate endogenous p53 function without requiring gene therapy approaches. MDM2 amplification occurs in approximately 20-30% of leukemias and is particularly prevalent in certain solid tumors like well-differentiated/dedifferentiated liposarcoma (WDLPS/DDLPS), where it serves as a diagnostic hallmark present in nearly 100% of cases. Preclinical evidence demonstrates that MDM2 inhibition preferentially targets cancer cells over normal cells due to oncogene-induced stress priming malignant cells for p53-mediated apoptosis. This therapeutic approach leverages the intact TP53 gene as a vulnerability, exploiting the tumor's inherent biology rather than introducing exogenous cytotoxic mechanisms [2] [5] [9].

Table 1: Mechanisms of p53 Inactivation in Human Cancers

MechanismFrequency in CancersTherapeutic ApproachRelevance to MDM2 Inhibition
TP53 gene mutations~50%p53 reactivators/stabilizersNot amenable to MDM2 inhibitors
MDM2/MDMX amplification7-10% overall, >90% in liposarcomasMDM2/MDMX antagonistsPrimary indication for RG7112 therapy
MDM2 overexpression20-30% in leukemiasMDM2 inhibitorsValidated target in hematologic malignancies
Viral oncoprotein bindingVirus-associated cancersDisruption of viral-p53 interactionNot targeted by MDM2 inhibitors

Properties

CAS Number

939981-39-2

Product Name

RG7112

IUPAC Name

[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone

Molecular Formula

C38H48Cl2N4O4S

Molecular Weight

727.8 g/mol

InChI

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1

InChI Key

QBGKPEROWUKSBK-QPPIDDCLSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

R7112 RG7112 RG 7112; RG7112; RO5045337; RO 5045337; RO5045337

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.